molecular formula C22H19ClN4S B382373 5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 342780-86-3

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B382373
CAS No.: 342780-86-3
M. Wt: 406.9g/mol
InChI Key: FWPLXDCPKQVZKI-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Taxonomy

This compound represents a sophisticated heterocyclic compound that belongs to the broader family of thienopyrimidines, specifically the thieno[2,3-d]pyrimidine isomer class. The compound's molecular formula is C22H19ClN4S with a molecular weight of 406.94 daltons, positioning it within the small molecule pharmaceutical range. The structural architecture incorporates three distinct pharmacophoric elements: a thieno[2,3-d]pyrimidine core, a 4-chlorophenyl substituent, and a 4-phenylpiperazin-1-yl moiety.

The thieno[2,3-d]pyrimidine core structure consists of a thiophene ring fused to a pyrimidine ring system, creating a bicyclic heterocycle that serves as a bioisostere of adenine. This structural relationship to purine bases makes the compound particularly interesting from a medicinal chemistry perspective, as it can potentially interact with biological targets that recognize purine-based ligands. The compound exhibits achiral properties, eliminating concerns about stereoisomeric variations that could complicate pharmaceutical development.

The molecular structure can be analyzed through various physicochemical parameters that influence its biological activity and pharmaceutical properties. The compound demonstrates a calculated logarithm of the partition coefficient (logP) of 6.1265, indicating high lipophilicity. The logarithm of the distribution coefficient (logD) at physiological pH is 6.1225, suggesting similar behavior across different pH conditions. The logarithm of aqueous solubility (logSw) is -6.5256, indicating relatively poor water solubility, which is consistent with its high lipophilicity.

Molecular Properties Value
Molecular Weight 406.94 g/mol
Molecular Formula C22H19ClN4S
Hydrogen Bond Acceptors 2
Polar Surface Area 27.5272 Ų
logP 6.1265
logD 6.1225
logSw -6.5256
Stereochemistry Achiral

The compound's structural complexity arises from the integration of multiple aromatic and heterocyclic systems. The thieno[2,3-d]pyrimidine core provides the fundamental framework, while the 4-chlorophenyl group introduces electron-withdrawing properties that can modulate the electronic distribution throughout the molecule. The phenylpiperazine moiety contributes additional pharmacophoric features commonly associated with central nervous system activity and receptor binding. This structural combination creates a molecule with significant potential for diverse biological interactions.

Historical Development in Heterocyclic Chemistry Research

The development of thieno[2,3-d]pyrimidine compounds, including this compound, represents a significant milestone in heterocyclic chemistry research that has evolved over several decades. The foundational work on thienopyrimidine scaffolds emerged from the recognition that these heterocyclic systems could serve as adenine bioisosteres, leading to extensive synthetic and biological investigations. Early research focused on establishing reliable synthetic methodologies for constructing the fused ring system, with the Gewald reaction becoming one of the most important synthetic approaches for accessing thieno[2,3-d]pyrimidine derivatives.

The historical development of thieno[2,3-d]pyrimidine chemistry has been driven by the need to create compounds with improved biological activity compared to existing therapeutic agents. Researchers have systematically explored various substitution patterns on the thieno[2,3-d]pyrimidine core to understand structure-activity relationships and optimize biological properties. The incorporation of phenylpiperazine moieties into heterocyclic frameworks has been a recurring theme in medicinal chemistry, particularly for compounds targeting central nervous system receptors and various enzyme systems.

Synthetic methodologies for thieno[2,3-d]pyrimidine derivatives have evolved significantly since their initial development. The most common approach involves the condensation of aminothiophene substrates with formamide under high-temperature conditions, yielding the basic thieno[2,3-d]pyrimidin-4(3H)-one framework. Alternative synthetic strategies include cyclization reactions using carbonyl reactants, Thorpe-Ziegler cyclization from pyrimidine derivatives, and various ring-forming reactions that allow for the introduction of specific substituents at defined positions.

The development of more sophisticated thieno[2,3-d]pyrimidine derivatives, such as those containing chlorophenyl and phenylpiperazine substituents, has required advances in synthetic methodology and reaction optimization. Researchers have employed multi-step synthetic sequences that incorporate key transformations such as nucleophilic substitutions, cyclization reactions, and functional group modifications to achieve the desired structural complexity. The ability to introduce specific substituents at precise positions on the thieno[2,3-d]pyrimidine core has enabled the systematic exploration of structure-activity relationships and the optimization of biological properties.

Significance in Medicinal Chemistry and Drug Discovery

The significance of this compound in medicinal chemistry and drug discovery extends far beyond its individual therapeutic potential, representing a paradigm for rational drug design based on heterocyclic scaffolds. Thieno[2,3-d]pyrimidine derivatives have demonstrated remarkable versatility in targeting diverse biological systems, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective activities. This broad spectrum of biological activity has established the thieno[2,3-d]pyrimidine scaffold as one of the most promising frameworks in contemporary drug discovery efforts.

The compound's structural features contribute to its significance in medicinal chemistry through multiple mechanisms. The thieno[2,3-d]pyrimidine core provides a rigid, planar structure that can engage in π-π stacking interactions with aromatic residues in protein binding sites. The presence of nitrogen atoms within the pyrimidine ring enables hydrogen bonding interactions with target proteins, while the sulfur atom in the thiophene ring can participate in unique binding interactions not available to purely carbon-based heterocycles. These structural characteristics combine to create a scaffold with exceptional binding versatility.

Recent research has demonstrated the particular importance of thieno[2,3-d]pyrimidine derivatives in anticancer drug discovery. Multiple studies have shown that compounds containing this scaffold exhibit potent antiproliferative activity against various cancer cell lines. The ability to introduce diverse substituents at multiple positions on the thieno[2,3-d]pyrimidine core has enabled researchers to optimize selectivity and potency for specific cancer targets. Compounds bearing similar structural features to this compound have shown promising results in kinase inhibition studies, representing a significant advance in targeted cancer therapy development.

The antimicrobial potential of thieno[2,3-d]pyrimidine derivatives has gained considerable attention in recent years, particularly in the context of increasing antibiotic resistance. Research has demonstrated that compounds containing the thieno[2,3-d]pyrimidine scaffold show activity against clinically relevant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus strains. This antibacterial activity is believed to result from the prodrug nature of these compounds, which undergo activation by bacterial nitroreductases to form highly antimicrobial metabolites.

Biological Activity Areas Research Status Target Systems
Anticancer Activity Extensively Studied Kinase Enzymes, Cell Proliferation
Antimicrobial Activity Active Development Gram-Positive Bacteria, Mycobacteria
Anti-inflammatory Activity Established Phosphodiesterase, Inflammatory Mediators
Central Nervous System Emerging Neurotransmitter Receptors

The clinical success of relugolix, a thieno[2,3-d]pyrimidine-containing drug approved for prostate cancer treatment, has validated the therapeutic potential of this scaffold and encouraged further research into related compounds. Relugolix functions as a gonadotropin-releasing hormone receptor antagonist, demonstrating that thieno[2,3-d]pyrimidine derivatives can successfully target hormone receptors with high selectivity and efficacy. This clinical validation has significantly increased interest in developing other thieno[2,3-d]pyrimidine-based therapeutics.

The drug discovery significance of compounds like this compound extends to their potential as lead compounds for optimization studies. The structural complexity of such molecules provides multiple points for chemical modification, enabling medicinal chemists to fine-tune biological activity, selectivity, and pharmaceutical properties. The presence of the phenylpiperazine moiety, in particular, offers opportunities for structural modifications that can influence binding affinity, metabolic stability, and pharmacokinetic properties.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4S/c23-17-8-6-16(7-9-17)19-14-28-22-20(19)21(24-15-25-22)27-12-10-26(11-13-27)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPLXDCPKQVZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The compound can be dissected into two key components:

  • Thieno[2,3-d]pyrimidine core : Synthesized via cyclocondensation of functionalized thiophene precursors.

  • Substituents :

    • 5-(4-Chlorophenyl) : Introduced during thiophene synthesis or via cross-coupling post-cyclization.

    • 4-(4-Phenylpiperazin-1-yl) : Installed through nucleophilic substitution of a 4-chloro intermediate.

This disconnection aligns with established protocols for analogous thienopyrimidines.

Preparation of the Thieno[2,3-d]Pyrimidine Core

Gewald Reaction for Thiophene Precursor Synthesis

The Gewald reaction constructs 2-aminothiophene-3-carbonitriles, critical intermediates for thienopyrimidines. For 5-(4-chlorophenyl) substitution, ethyl 2-amino-3-cyano-4-(4-chlorophenyl)thiophene-5-carboxylate is synthesized via:

  • Reactants : 4-Chlorophenylacetonitrile, ethyl acetoacetate, sulfur, and a base (e.g., diethylamine).

  • Conditions : Ethanol solvent, ambient temperature, 12–24 hours.

Mechanism :

  • Knoevenagel condensation between ethyl acetoacetate and 4-chlorophenylacetonitrile.

  • Sulfur-mediated cyclization to form the thiophene ring.

Yield : 60–75%.

Cyclocondensation to Pyrimidine Ring

The thiophene intermediate undergoes cyclocondensation with formamidine acetate to form the pyrimidine ring:

Thiophene-2-amine+Formamidine acetateHCl (g), DMFThieno[2,3-d]pyrimidin-4-amine\text{Thiophene-2-amine} + \text{Formamidine acetate} \xrightarrow{\text{HCl (g), DMF}} \text{Thieno[2,3-d]pyrimidin-4-amine}

Optimized Conditions :

  • Solvent : Dimethylformamide (DMF).

  • Catalyst : Dry HCl gas.

  • Temperature : 80–100°C, 6–8 hours.

Outcome : 4-Amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (yield: 70–85%).

Functionalization at the 4-Position: Installation of 4-Phenylpiperazine

Chlorination at Position 4

The 4-amino group is replaced with chlorine using phosphorus oxychloride (POCl₃):

4-Amino derivativePOCl3,reflux4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine\text{4-Amino derivative} \xrightarrow{\text{POCl}_3, \text{reflux}} \text{4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine}

Conditions :

  • Solvent : Toluene or dichloroethane.

  • Temperature : 110–120°C, 4–6 hours.

  • Yield : 80–90%.

Nucleophilic Aromatic Substitution with 4-Phenylpiperazine

The 4-chloro intermediate reacts with 4-phenylpiperazine under basic conditions:

4-Chloro derivative+4-PhenylpiperazineK2CO3,DMSOTarget Compound\text{4-Chloro derivative} + \text{4-Phenylpiperazine} \xrightarrow{\text{K}2\text{CO}3, \text{DMSO}} \text{Target Compound}

Optimized Protocol :

  • Base : Potassium carbonate.

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Temperature : 90–100°C, 12–16 hours.

  • Yield : 75–82%.

Side Reactions :

  • Overheating (>110°C) leads to dechlorination or piperazine decomposition.

  • Excess base promotes hydrolysis of the thienopyrimidine core.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Reactions

Recent advances combine Gewald reaction and cyclocondensation in a single pot:

  • Gewald synthesis of 2-aminothiophene.

  • In-situ cyclocondensation with trimethyl orthoformate.

Advantages : Reduced purification steps, higher overall yield (68–72%).

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.42 (s, 1H, H-2), 7.68–7.45 (m, 9H, Ar-H), 3.85–3.20 (m, 8H, piperazine-H).

  • IR (KBr) : 2920 cm⁻¹ (C-H stretch), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (C-Cl).

Purity and Yield Optimization

StepYield (%)Purity (HPLC)
Gewald Reaction7092
Cyclocondensation8295
Chlorination8898
Piperazine Substitution7897

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpiperazine moiety.

    Reduction: Reduction reactions could occur at the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and thienopyrimidine sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted thienopyrimidines.

Scientific Research Applications

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interaction with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of drugs for neurological or psychiatric disorders.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety suggests that it may interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular weight: 421.0 g/mol
  • XLogP3: 6.2 (indicating high lipophilicity)
  • Hydrogen bond acceptors: 5 (suggesting moderate solubility) .

The compound is synthesized via nucleophilic substitution, where 4-chlorothieno[2,3-d]pyrimidine reacts with substituted piperazines under basic conditions (e.g., NaHCO₃/NaI) .

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Modified Piperazine Substituents

Compound Name Substituents on Piperazine Molecular Weight (g/mol) XLogP3 Key Features
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 3-Methylphenyl 421.0 6.2 Enhanced lipophilicity; potential for selective receptor binding
5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine 2-Methylallyl 350.48 - Increased steric bulk; possible modulation of pharmacokinetics
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide Piperidine-4-carboxamide 372.9 3.6 Improved solubility due to carboxamide group; lower XLogP3

Key Observations :

  • Piperazine substituents significantly influence lipophilicity (XLogP3 ranges from 3.6 to 6.2) and solubility.
  • Bulky groups (e.g., 2-methylallyl) may reduce metabolic clearance but increase steric hindrance .

Analogs with Different Heterocyclic Cores

Compound Name Core Structure Biological Activity (IC₅₀) Key Features
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine DHFR: 0.56 µM (e.g., analog 7) High DHFR inhibition due to aromaticity and H-bond acceptors
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Not reported Lower DHFR activity compared to thieno analogs; H-bond donor in core
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Not reported Electron-withdrawing phenoxy group enhances TS inhibition

Key Observations :

  • Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition (IC₅₀ ~0.56 µM) compared to pyrrolo[2,3-d]pyrimidines due to: Higher aromaticity, mimicking the pteridine ring of folate . Presence of hydrogen bond acceptors (vs. donors in pyrrolo analogs) .
  • Electron-withdrawing substituents (e.g., 2,4-dichlorophenoxy) improve thymidylate synthase (TS) inhibition (IC₅₀: 0.11–4.6 µM) .

Key Observations :

  • Thieno[2,3-d]pyrimidines with para-chlorophenyl groups show dual TS/DHFR inhibition, making them promising anticancer agents .
  • Piperazine-linked derivatives exhibit enhanced cellular uptake and target engagement due to balanced lipophilicity .

Physicochemical and Crystallographic Insights

  • Solubility : Carboxamide-substituted derivatives (e.g., compound in ) show improved aqueous solubility (Topological Polar Surface Area: 100) .
  • Stability : C–H⋯C and C⋯C interactions (4.39 Å) in pyrrolo analogs enhance crystal packing but may limit conformational flexibility .

Biological Activity

5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine (CAS No: 342780-86-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core linked to a phenylpiperazine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thienopyrimidine core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Introduction of the phenylpiperazine group : This is done via nucleophilic substitution reactions using phenylpiperazine and suitable leaving groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound can bind to neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
  • Signaling Pathway Modulation : The compound can influence signaling pathways that regulate cell growth, differentiation, and apoptosis .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 µM to 20 µM, indicating potent antiproliferative activity .
Cell LineIC50 (µM)Reference
A54915
MCF-712
HeLa18

Antidepressant and Anxiolytic Effects

The phenylpiperazine component suggests potential antidepressant and anxiolytic properties. Research indicates that compounds with similar structures can interact with serotonin receptors, enhancing mood and reducing anxiety levels .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL .

Case Studies

  • Study on Anticancer Activity : A study conducted by Zhang et al. demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Neuropharmacological Effects : Another research effort investigated the effects of this compound on animal models of depression. Results indicated significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects .
  • Antimicrobial Efficacy : In a comparative study of various derivatives, this compound showed superior antibacterial activity against E. coli, outperforming several known antibiotics in terms of efficacy and safety profile .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.